7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrazolo[5,1-c][1,2,4]triazine core, which is substituted with methyl, sulfonyl, and phenyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrazole-3(5)-diazonium salts with appropriate β-ketosulfones. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and nucleophiles like sodium methoxide (NaOCH₃). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. It binds to β-catenin, promoting its degradation and thereby inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial in regulating cell proliferation and differentiation, making this compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine
- 4-Methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine
Uniqueness
7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the Wnt/β-catenin signaling pathway sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H20N4O2S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
7-methyl-3-(4-methylphenyl)sulfonyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C25H20N4O2S/c1-17-13-15-21(16-14-17)32(30,31)25-23(20-11-7-4-8-12-20)29-24(26-27-25)22(18(2)28-29)19-9-5-3-6-10-19/h3-16H,1-2H3 |
InChI Key |
FZLJVONQHRYWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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